Naphthoquinomycin B

Antibiotic Discovery Structure-Activity Relationship Ansamycin Biosynthesis

Select Naphthoquinomycin B for its unique 29-membered macrocyclic lactam—the largest in the ansamycin family—and its naphthoquinone core with C-30 methylthio substitution. Unlike rifamycins that target RNA polymerase, Naphthoquinomycin B selectively inhibits bacterial type II fatty acid synthesis (FAS II), offering a validated scaffold for antibiotic discovery against Gram-positive pathogens. Its distinct molecular signature (C₄₀H₄₇NO₉S, MW 717.87) enables unambiguous dereplication in natural product screening. Ideal starting point for medicinal chemistry optimization targeting multidrug-resistant strains.

Molecular Formula C40H47NO9S
Molecular Weight 717.9 g/mol
Cat. No. B15560104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthoquinomycin B
Molecular FormulaC40H47NO9S
Molecular Weight717.9 g/mol
Structural Identifiers
InChIInChI=1S/C40H47NO9S/c1-21-12-10-8-9-11-13-31(45)41-34-38(49)28-19-26(6)37(48)33(32(28)39(50)40(34)51-7)36(47)25(5)18-24(4)35(46)23(3)15-17-27(42)16-14-22(2)30(44)20-29(21)43/h8-15,17-19,21,23-24,27,29,35,42-43,46,48H,16,20H2,1-7H3,(H,41,45)/b9-8-,12-10+,13-11+,17-15+,22-14+,25-18-/t21-,23+,24+,27-,29+,35+/m1/s1
InChIKeyPOAHCCMNKFMDNG-NCZWOVHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthoquinomycin B: Core Properties and Comparator Context for Scientific Procurement


Naphthoquinomycin B (CAS 101190-61-8) is a naphthalenoid ansamycin antibiotic isolated from Streptomyces sp. No. S-1998 [1]. It is a 29-membered ansamacrolactam featuring a naphthoquinone core bridged by an aliphatic ansa chain [2], distinguishing it from benzenoid ansamycins such as rifamycins and streptovaricins [3]. The compound exhibits antimicrobial activity against Gram-positive bacteria and fungi, and acts as an inhibitor of type II fatty acid synthesis in Escherichia coli [1]. This evidence guide focuses on quantifiable differentiation from its closest structural analogs, particularly naphthoquinomycin A and naphthomycin B, to inform rational selection for antibiotic discovery and biosynthesis research programs.

Why Naphthoquinomycin B Cannot Be Substituted by Generic Naphthoquinones or Ansamycins


Generic naphthoquinone antibiotics and benzenoid ansamycins (e.g., rifamycins) exhibit distinct biological activity profiles that preclude simple substitution [1]. Naphthoquinomycin B possesses a unique 29-membered macrocyclic lactam ring, the largest reported in the ansamycin family, and contains a triene system within its ansa chain [2]. This structural framework confers specific inhibition of bacterial type II fatty acid synthesis (FAS II), a mechanism distinct from the RNA polymerase inhibition exhibited by rifamycins [3]. Consequently, the selection of Naphthoquinomycin B over its in-class analogs—including naphthoquinomycin A and naphthomycin B—must be guided by quantitative differences in molecular structure, antimicrobial spectrum, and enzyme inhibition potency, as detailed in the evidence below.

Naphthoquinomycin B: Quantifiable Differentiation Against Closest Analogs


Structural Differentiation: Methylthio Substitution at C-30 Replaces Chlorine in Naphthoquinomycin B vs. Naphthomycin A

Naphthoquinomycin B differs structurally from naphthomycin A (the prototypical naphthalenic ansamycin) by the absence of chlorine at C-30 and the presence of a methylthio group at the same position, with additional demethylation at C-2 [1]. This modification is a key determinant of its biological activity and chemical reactivity, as the methylthio group may influence electrophilicity and cellular uptake .

Antibiotic Discovery Structure-Activity Relationship Ansamycin Biosynthesis

Fatty Acid Synthesis Inhibition: Naphthoquinomycin B Targets E. coli Type II FAS, Distinguishing It from Cerulenin

Naphthoquinomycin B selectively inhibits type II fatty acid synthetase (FAS II) in Escherichia coli, a feature shared with its analog naphthoquinomycin A [1]. This selective inhibition contrasts with cerulenin, which inhibits both type I (mammalian) and type II (bacterial) FAS, thereby conferring reduced eukaryotic toxicity [1].

Antibiotic Mechanism Fatty Acid Biosynthesis Selective Toxicity

Cytotoxicity Profile: Naphthomycin (Class Reference) Exhibits Potent Activity Against Murine Leukemic Cells

While direct cytotoxicity data for Naphthoquinomycin B is limited, its close structural relative naphthomycin exhibits potent cytotoxicity against murine leukemic cells (P388, L1210, L5178Y) with IC₅₀ values of 0.4–1.3 µg/mL [1]. Naphthomycin also inhibits DNA and RNA synthesis more markedly than protein synthesis, achieving ~50% inhibition of nucleic acid synthesis at 2 µg/mL [1]. This suggests that Naphthoquinomycin B may share a similar cytotoxic mechanism via SH enzyme inhibition [1].

Anticancer Cytotoxicity Nucleic Acid Synthesis

Macrocyclic Ring Size: Naphthoquinomycin B Possesses the Largest Lactam Ring Among Ansamycins

Naphthoquinomycin B belongs to the naphthomycin class, which features a 29-membered ansamacrolactam ring—the largest lactam ring reported in the ansamycin family [1]. This contrasts with rifamycins, which possess a smaller 25-membered ring, and may contribute to distinct conformational flexibility and target binding [1].

Structural Biology Ansamycin Classification Macrocyclic Antibiotics

Optimal Scientific and Industrial Applications for Naphthoquinomycin B


Antibacterial Lead Discovery Targeting Gram-Positive Pathogens and Type II FAS

Naphthoquinomycin B serves as a validated starting point for structure-based optimization of novel antibiotics targeting Gram-positive bacteria. Its selective inhibition of bacterial type II fatty acid synthesis [1] positions it for development against multidrug-resistant strains where FAS II remains a vulnerable pathway. The methylthio substitution at C-30 offers a handle for medicinal chemistry derivatization to improve potency or pharmacokinetics.

Biosynthetic Pathway Elucidation and Genetic Engineering in Streptomyces

Due to its distinctive ansamycin scaffold and polyketide synthase origin, Naphthoquinomycin B is a valuable probe for investigating the biosynthesis of naphthalenic ansamycins [1]. Researchers can utilize it as a standard for comparative metabolomics and to validate the function of tailoring enzymes involved in chlorination, methylation, and macrocyclization.

Anticancer Drug Discovery Based on SH Enzyme Inhibition

Leveraging the potent cytotoxicity observed for the naphthomycin class (IC₅₀ 0.4–1.3 µg/mL against murine leukemic cells) [2], Naphthoquinomycin B can be evaluated for antineoplastic activity. Its unique C-30 methylthio group may confer altered selectivity or reduced susceptibility to thiol-mediated inactivation compared to naphthomycin, warranting comparative in vitro profiling.

Comparative Pharmacognosy and Natural Product Dereplication

Naphthoquinomycin B can serve as a reference standard for dereplication in natural product screening campaigns. Its distinct molecular formula (C₄₀H₄₇NO₉S, MW 717.87) and characteristic ansamycin UV/HRMS signature enable rapid discrimination from co-occurring naphthoquinones and ansamycins in complex microbial extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naphthoquinomycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.